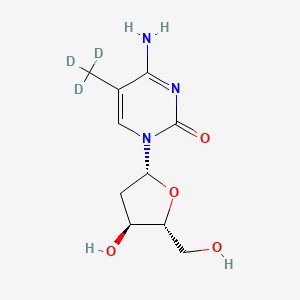

5-Methyl-2'-deoxy Cytidine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2'-deoxy Cytidine-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₂D₃N₃O₄ and its molecular weight is 244.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 5-Methyl-2’-deoxy Cytidine-d3 is DNA, specifically the cytosine residues . It is involved in the generation of a series of oxidized derivatives of 5-methylcytosine (5-mC) in mammalian DNA . These oxidized 5-mC nucleobases play important roles in epigenetic remodeling .

Mode of Action

5-Methyl-2’-deoxy Cytidine-d3, when incorporated into single-stranded DNA, can act in cis to signal de novo DNA methylation . This process is facilitated by the ten-eleven translocation (Tet) family of dioxygenases .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Methyl-2’-deoxy Cytidine-d3 is the DNA methylation pathway. The compound’s interaction with its targets leads to the generation of oxidized derivatives of 5-mC, which are involved in epigenetic remodeling .

Result of Action

The incorporation of 5-Methyl-2’-deoxy Cytidine-d3 into DNA results in the generation of oxidized derivatives of 5-mC . These derivatives play important roles in epigenetic remodeling . Aberrant levels of these derivatives, such as 5-hydroxymethyl-2′-deoxycytidine (5-HmdC), have been associated with different types of human cancers .

Action Environment

The action of 5-Methyl-2’-deoxy Cytidine-d3 can be influenced by various environmental factors. For example, the presence of reactive oxygen species in cells can lead to the formation of the 5-mdC oxidation products . .

生化学分析

Biochemical Properties

5-Methyl-2’-deoxy Cytidine-d3 interacts with various enzymes and proteins. It plays a key role in biochemical reactions, particularly in DNA methylation . It has been used in epigenetics research to investigate the dynamics of DNA methylation patterns in the control of gene expression .

Cellular Effects

5-Methyl-2’-deoxy Cytidine-d3 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to signal de novo DNA methylation when incorporated into single-stranded DNA .

Molecular Mechanism

The molecular mechanism of 5-Methyl-2’-deoxy Cytidine-d3 involves its interaction with biomolecules and changes in gene expression. It acts as a methyltransferase inhibitor, blocking the enzyme responsible for adding methyl groups to cytosine molecules .

生物活性

5-Methyl-2'-deoxycytidine-d3 (5-mdC-d3) is a stable isotope-labeled analogue of 5-methyl-2'-deoxycytidine (5-mdC), a naturally occurring nucleoside that plays a crucial role in DNA methylation and gene regulation. This compound has garnered attention for its potential applications in epigenetic research, cancer therapy, and the study of DNA methylation dynamics. This article explores the biological activity of 5-mdC-d3, focusing on its mechanisms of action, research findings, and implications for health and disease.

DNA Methylation Regulation

5-mdC-d3 functions primarily as a substrate for DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to cytosine residues in DNA. The incorporation of 5-mdC-d3 into DNA can influence gene expression by altering the accessibility of transcription factors to DNA, thereby modulating transcriptional activity. Studies have shown that 5-mdC can stimulate de novo methylation at adjacent sites, suggesting its role as a nucleation site for further methylation processes in single-stranded DNA contexts .

Epigenetic Modifications

Research indicates that 5-mdC-d3 can affect chromatin structure and function. By promoting hypermethylation at enhancer regions, it can lead to the silencing of tumor suppressor genes and the activation of oncogenes, contributing to tumorigenesis. This is particularly relevant in cancers with aberrant DNA methylation patterns, such as gliomas .

Research Findings

Recent studies have provided insights into the biological effects of 5-mdC-d3:

- In Vitro Studies : In cell culture models, 5-mdC-d3 has been shown to enhance the proliferation of certain cancer cell lines by promoting hypermethylation at key regulatory regions . For instance, treatment with 5-mdC-d3 resulted in increased expression of genes associated with cell survival and proliferation.

- Animal Models : In vivo studies using mouse models have demonstrated that administration of 5-mdC-d3 leads to significant changes in the methylome, particularly in tissues prone to cancer development. These changes correlate with tumor growth and metastasis .

- Clinical Implications : The use of 5-mdC-d3 as a biomarker for cancer diagnosis and prognosis is being explored. Its levels in plasma and tissue samples may reflect the overall methylation status and could serve as indicators for treatment response .

Case Studies

- Glioma Research : A study examining the effects of 5-mdC-d3 on glioma cells revealed that it promotes hypermethylation at enhancer elements associated with immune response genes. This alteration was linked to reduced immune cell infiltration and a more aggressive tumor phenotype .

- Breast Cancer : In breast cancer models, treatment with 5-mdC-d3 resulted in altered expression profiles of genes involved in cell cycle regulation and apoptosis, suggesting its potential role in therapeutic resistance mechanisms .

Data Table: Summary of Biological Activity

| Study Type | Findings | Implications |

|---|---|---|

| In Vitro | Enhanced proliferation in cancer cell lines | Potential target for cancer therapies |

| Animal Models | Induced hypermethylation leading to tumor growth | Insights into tumorigenesis mechanisms |

| Clinical Research | Correlation between 5-mdC-d3 levels and patient outcomes | Biomarker potential for cancer diagnosis |

科学的研究の応用

Epigenetic Research

Role in DNA Methylation:

5-Methyl-2'-deoxycytidine is a crucial epigenetic marker that influences gene expression through methylation processes. The incorporation of 5-MedC-d3 allows researchers to trace and quantify methylation patterns in genomic DNA, providing insights into gene regulation mechanisms.

Case Study:

A study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify oxidized derivatives of 5-methylcytosine in Arabidopsis DNA. The research highlighted the importance of these modifications in plant epigenetic regulation and adaptation to environmental stress .

Stability and Analytical Applications

Stability Studies:

Research has demonstrated that 5-MedC is stable under various conditions, which is essential for accurate analytical measurements. For instance, stability was assessed in hydrolyzed and non-hydrolyzed calf thymus DNA at -20°C, showing that both forms remained stable for extended periods .

Analytical Techniques:

The compound's stability enables its use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These methods are critical for detecting and quantifying nucleosides in biological samples.

Therapeutic Development

Gene-Targeting Agents:

5-MedC-d3 has potential applications as a gene-targeting agent due to its ability to form triplex structures with DNA. This characteristic can be exploited for therapeutic interventions aimed at specific genes implicated in diseases .

Case Study:

In a study focused on triplex-forming oligonucleotides (TFOs), researchers explored the stability and specificity of TFOs containing modified nucleosides like 5-MedC-d3. The findings suggested that such modifications enhance the binding affinity and specificity towards target DNA sequences, paving the way for novel gene therapies .

Detection of Oxidation Products

Oxidation Product Analysis:

The use of 5-MedC-d3 facilitates the detection of oxidation products resulting from DNA demethylation processes mediated by ten-eleven translocation (Tet) enzymes. Understanding these products is vital for elucidating their roles in epigenetic reprogramming and cancer biology.

Case Study:

A study highlighted the application of LC-MS/MS with stable isotope dilution techniques to measure levels of oxidized nucleosides derived from 5-methylcytosine in mammalian cells. This approach provided insights into the dynamics of DNA modifications during cellular processes like active demethylation .

Data Summary Table

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCHPKXVUGJYGU-BXKFBODDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。